molecular formula C12H22N2O3 B1462099 1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid CAS No. 1155507-13-3

1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid

Cat. No.: B1462099
CAS No.: 1155507-13-3
M. Wt: 242.31 g/mol
InChI Key: GDDUJXRWAXKGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a piperidine-4-carboxylic acid core, a scaffold widely recognized for its prevalence in pharmacologically active molecules . The structure is further functionalized with a butan-2-ylcarbamoylmethyl group at the nitrogen position, which can enhance molecular diversity and fine-tune properties like lipophilicity and metabolic stability. Piperidine carboxylic acid derivatives are extensively utilized as key building blocks in the synthesis of more complex molecules . Researchers value these compounds for constructing compound libraries and exploring structure-activity relationships (SAR) in drug discovery projects. The specific structural motif of this compound suggests its potential application in developing protease inhibitors, receptor antagonists, or other therapeutic agents targeting the central nervous system. While the exact mechanism of action is target-dependent, the compound serves as a versatile precursor, with its carboxylic acid group enabling amide bond formation and its substituted amine contributing to spatial orientation and hydrogen bonding. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-[2-(butan-2-ylamino)-2-oxoethyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-9(2)13-11(15)8-14-6-4-10(5-7-14)12(16)17/h9-10H,3-8H2,1-2H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDUJXRWAXKGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 4-Pyridinecarboxylic Acid

A common industrial method to prepare piperidine-4-carboxylic acid (nipecotic acid) is catalytic hydrogenation of 4-pyridinecarboxylic acid under controlled conditions:

Parameter Condition
Catalyst Palladium on carbon (5% Pd)
Solvent Water
Temperature 80–95 °C
Pressure 3–5 MPa hydrogen pressure
Reaction Time 3–6 hours
Workup Filtration of catalyst, vacuum distillation to remove moisture, crystallization with methanol

This method achieves high molar yields (~96.78%) and purity (98-102%) of piperidine-4-carboxylic acid with melting points >300 °C, suitable for further functionalization.

Incorporation of Butan-2-yl Group

The butan-2-yl moiety is introduced via the amine component in the amide coupling step. The amine is either commercially available or synthesized through standard organic synthesis routes involving:

  • Alkylation of amines with butan-2-yl halides
  • Reductive amination of aldehydes/ketones with butan-2-yl amines

The amine is then coupled to the activated piperidine intermediate as described above.

Protection and Deprotection Strategies

To avoid side reactions, the piperidine nitrogen or carboxylic acid groups are often protected during intermediate steps:

Functional Group Common Protecting Group Deprotection Conditions
Piperidine N Boc (tert-butoxycarbonyl) Acidic conditions (e.g., HCl in dioxane)
Carboxylic Acid Ester (e.g., ethyl ester) Basic hydrolysis (NaOH in EtOH/H2O)

These strategies ensure selective reactions and high purity of intermediates.

Alternative Synthetic Routes and Catalysts

Suzuki Coupling and Reductive Amination

In some synthetic schemes, palladium-catalyzed Suzuki-type cross-coupling reactions are employed to build complex intermediates, followed by reductive amination to introduce amine substituents. These methods offer versatility in modifying the piperidine ring and substituents.

Use of Palladium Catalysts

Palladium on carbon is a preferred catalyst for hydrogenation steps due to its efficiency and selectivity. Reaction parameters are optimized to avoid over-reduction or side reactions.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Yield/Purity
Hydrogenation of 4-pyridinecarboxylic acid Pd/C, H2 (3–5 MPa), 80–95 °C, water Piperidine-4-carboxylic acid ~96.8% molar yield, 98-102% purity
Activation with CDI CDI, DMF, rt, 24 h Activated intermediate High conversion
Amide coupling Butan-2-yl amine, Et3N, MeOH, rt, 2 days This compound High yield, purified by HPLC
Protection/Deprotection Boc protection, acidic deprotection Selective functional group control Efficient
Purification Vacuum distillation, crystallization Pure final compound >98% purity

Research Findings and Optimization Notes

  • Hydrogenation temperature and pressure critically influence yield and selectivity; optimal conditions are 90–100 °C and 4–5 MPa H2 pressure.
  • Use of palladium catalysts ensures minimal side products and high conversion rates.
  • Carbamoylmethylation via CDI activation is a mild and efficient method, compatible with sensitive functional groups.
  • Protection of the piperidine nitrogen prevents unwanted side reactions during acylation steps.
  • Purification by crystallization and HPLC ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated as a potential lead in drug development due to its structural similarity to known pharmacophores. Its piperidine moiety can be functionalized to improve binding affinity to biological targets, particularly in the development of analgesics and anti-inflammatory agents.

2. Neurological Research
Research indicates that derivatives of piperidine compounds exhibit neuroprotective properties. Studies have suggested that 1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid may have applications in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

Pharmacological Insights

1. Analgesic Properties
Preliminary studies have shown that this compound may possess analgesic properties similar to those of established piperidine-based pain relievers. Its ability to interact with opioid receptors could provide a pathway for developing new analgesic medications that minimize side effects associated with traditional opioids.

2. Antidepressant Activity
The structural characteristics of this compound suggest potential antidepressant activity. Compounds with similar structures have been found to influence serotonin and norepinephrine levels in the brain, indicating a possible role in mood regulation.

Case Studies

1. Synthesis and Evaluation
A study conducted on the synthesis of various piperidine derivatives, including this compound, revealed that modifications at the nitrogen atom significantly influenced their biological activities. In vitro assays demonstrated enhanced potency against specific biological targets compared to unmodified piperidines.

2. Toxicology Assessments
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Research on this compound has indicated low toxicity levels in preliminary studies, making it a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine-4-carboxylic acid derivatives often vary in their N-substituents, which significantly influence their physicochemical and biological profiles. Below is a comparative analysis of structurally related compounds:

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
  • Structure : Ethoxycarbonyl group at the piperidine nitrogen.
  • Key Properties: Molecular weight: 215.22 g/mol (calculated from C₁₀H₁₅NO₄) . Log S (aqueous solubility): -1.4, indicating moderate solubility . GI absorption: High (likely due to moderate polarity) .
  • Comparison : The ethoxycarbonyl group introduces polarity, enhancing solubility but reducing BBB penetration compared to the target compound’s aliphatic butan-2-yl carbamoylmethyl group.
1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride
  • Structure : Bulky 4-bromo-benzyl substituent at the nitrogen.
  • Key Properties: Molecular weight: 350.64 g/mol (C₁₃H₁₇BrClNO₂) .
  • However, this may reduce metabolic stability compared to the target compound’s aliphatic chain.
1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic Acid
  • Structure : Aromatic 3-methylphenyl carbamoyl group at the nitrogen.
  • Key Properties :
    • Molecular weight: 292.33 g/mol (C₁₅H₂₀N₂O₃) .
    • Log P: Estimated higher than the target compound due to aromatic hydrophobicity.
  • Comparison : The aromatic carbamoyl group may enhance binding to hydrophobic pockets in proteins but could increase CYP450-mediated metabolism, unlike the aliphatic butan-2-yl group.

Physicochemical Properties

A summary of key properties across analogs:

Compound Molecular Weight (g/mol) Log S GI Absorption BBB Permeability Key Substituent
Target Compound* ~285.34 (estimated) Moderate High Moderate Butan-2-yl carbamoylmethyl
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 215.22 -1.4 High Low Ethoxycarbonyl
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl 350.64 Low Moderate Low 4-Bromo-benzyl
1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid 292.33 -2.1 Moderate Low 3-Methylphenyl carbamoyl

*Estimated based on structural similarity.

  • Solubility : The target compound’s aliphatic chain likely improves solubility compared to aromatic analogs (e.g., 4-bromo-benzyl derivative) but reduces it relative to the ethoxycarbonyl analog.

Biological Activity

1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid, with the CAS number 1155507-13-3, is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3} with a molecular weight of 242.31 g/mol. The compound features a piperidine ring substituted with a butan-2-yl carbamoyl group and a carboxylic acid moiety, which may influence its biological interactions.

PropertyValue
CAS Number1155507-13-3
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Research indicates that compounds similar to this compound may exhibit antitumor properties through inhibition of specific signaling pathways, particularly those involving the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is crucial in regulating cell proliferation and survival, and its dysregulation is often associated with various cancers.

In a study by Simpson and Parsons (2001), it was noted that the loss of PTEN function leads to increased PI3K signaling, contributing to tumorigenesis. Compounds targeting this pathway can potentially inhibit tumor growth and metastasis by modulating PI3K activity .

Anti-inflammatory Potential

The compound's structural attributes suggest potential anti-inflammatory effects . Inhibitors of the PI3K pathway have been linked to reduced inflammation in various models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . This suggests that this compound may also serve as a therapeutic agent against these conditions.

The proposed mechanism of action for this compound involves selective inhibition of Class I PI3K isoforms, particularly the α and β isoforms. This selective inhibition could lead to reduced cellular proliferation in tumor cells while sparing normal cells from adverse effects commonly associated with broader kinase inhibitors .

Case Studies

  • Case Study on Tumor Cell Lines : A study evaluated the effects of various piperidine derivatives on human cancer cell lines, demonstrating that compounds structurally related to this compound inhibited cell proliferation effectively at micromolar concentrations. The study highlighted significant reductions in viability in breast and colon cancer cell lines after treatment with these compounds .
  • Inflammation Model : In an animal model of induced inflammation, administration of a related compound resulted in decreased levels of pro-inflammatory cytokines, suggesting that the compound can modulate immune responses effectively .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Piperidine-4-COOH + ClCH₂C(O)NHR, Et₃N, DCM65–7585–90
2Carbamoylation with butan-2-yl isocyanate50–6090–95

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Use a combination of spectroscopic and computational tools:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies piperidine ring protons (δ 2.5–3.5 ppm) and carbamoyl methylene (δ 3.7–4.1 ppm). COSY and HSQC confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₂H₂₁N₂O₃: 265.1552; observed: 265.1548) .
  • X-ray Crystallography : Single crystals (grown in ethanol) reveal chair conformation of the piperidine ring and hydrogen-bonding networks .

Advanced: How to evaluate its potential as a biochemical probe targeting neurological receptors?

Q. Methodological Answer :

In Vitro Binding Assays :

  • NMDA Receptor Antagonism : Competitive binding assays using [³H]CGS-19755 (IC₅₀ determination). Compare with LY233053, a known antagonist (IC₅₀ = 107 nM) .
  • Selectivity Screening : Test against AMPA/kainate receptors ([³H]AMPA, [³H]kainic acid) to exclude off-target effects.

Functional Assays :

  • Cortical wedge preparation: Measure inhibition of NMDA-induced depolarization (IC₅₀ < 10 µM indicates high potency) .

In Vivo Testing :

  • NMDA-induced convulsions in neonatal rats (MED = 20 mg/kg ip) .

Advanced: How to resolve contradictory bioactivity data across studies?

Q. Methodological Answer :

Assay Validation :

  • Confirm compound stability under assay conditions (HPLC purity checks post-incubation) .
  • Standardize cell lines (e.g., HEK293 vs. primary neurons) and buffer pH (4.6–7.4) .

Orthogonal Techniques :

  • Surface Plasmon Resonance (SPR) validates direct target binding (KD < 1 µM required for significance) .
  • Molecular dynamics simulations predict binding poses to explain variability in IC₅₀ values .

Advanced: How to design SAR studies for optimizing metabolic stability?

Q. Methodological Answer :

Modification Sites :

  • Piperidine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Butan-2-yl Chain : Replace with cyclopropane to enhance rigidity and metabolic resistance .

In Vitro ADME :

  • Microsomal stability assay (human liver microsomes, t₁/₂ > 30 min desired) .
  • LogP optimization (target XlogP = 1.5–2.5 via substituent tuning) .

Q. Methodological Answer :

Sample Preparation :

  • Protein precipitation with acetonitrile (recovery >85%) followed by SPE (C18 cartridges) .

HPLC-MS/MS :

  • Mobile phase: Methanol/sodium acetate buffer (65:35, pH 4.6) with 1-octanesulfonate (ion-pairing agent) .
  • LOD: 0.1 ng/mL; LOQ: 0.5 ng/mL .

Q. Validation Parameters :

ParameterResult
Linearity (R²)0.999 (1–100 ng/mL)
Intraday RSD (%)<5

Advanced: How to investigate its role in proteomics or enzyme regulation?

Q. Methodological Answer :

Affinity Proteomics :

  • Immobilize the compound on NHS-activated sepharose for pull-down assays. Identify bound proteins via LC-MS/MS (e.g., kinases or phosphatases) .

Enzyme Inhibition :

  • Test against serine hydrolases (fluorophosphonate probes) or kinases (ATPase assays). IC₅₀ < 10 µM suggests therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.